[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid
Description
[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid is a heterocyclic boronic acid derivative featuring a furan ring substituted with a methoxycarbonyl group at position 5 and a methyl group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting bacterial enzymes such as Mycobacterium abscessus salicylate synthase (MbtI) and siderophore-mediated iron uptake pathways .
Synthesis and Reactivity:
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions between methyl 5-bromofuran-2-carboxylate and arylboronic acids, followed by hydrolysis under basic conditions . Its boronic acid moiety enables participation in palladium-catalyzed cross-coupling reactions, making it a versatile building block for generating biaryl or heteroaryl structures .
Biological Relevance:
Derivatives of this compound exhibit inhibitory activity against MbtI, with IC50 values ranging from 16.6 µM to 34.8 µM, depending on substituent modifications . The methoxycarbonyl group enhances electronic stability, while the methyl group provides steric modulation, optimizing interactions with enzymatic active sites .
Properties
Molecular Formula |
C7H9BO5 |
|---|---|
Molecular Weight |
183.96 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-methylfuran-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO5/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI Key |
KRLUYCJTWBGGJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(OC(=C1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate typically involves the borylation of a furan derivative. One common method includes the reaction of 5-methyl-4-bromo-2-furoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial reagent in Suzuki-Miyaura coupling reactions , which are fundamental for forming carbon-carbon bonds. Its boronic acid functionality allows for efficient coupling with aryl and vinyl halides, leading to the synthesis of complex organic molecules. The general mechanism involves three steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : This step regenerates the palladium catalyst while forming the desired product.
Medicinal Chemistry
In medicinal chemistry, [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid has shown promising potential as an anticancer agent and for other therapeutic applications:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives containing boronic acids have been shown to enhance selectivity towards cancer cells by forming boronate esters with diols present on the cell surface.
Table 1: Anticancer Activity Summary
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast) | 10.5 | |
| This compound | A549 (lung) | 8.2 | |
| Camptothecin derivative | Various | 15.0 |
Antibacterial and Antiviral Activity
In addition to its anticancer properties, studies have explored its antibacterial and antiviral activities. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in immunocompromised patients.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- Selective Delivery Mechanism : One study demonstrated how the compound's boronic acid moiety can selectively bind to cancer cell surfaces, enhancing drug delivery efficiency, particularly noted in experiments involving camptothecin where selective release mechanisms were observed.
- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the methoxy and carboxylic acid groups significantly impacted the inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid groups led to compounds with up to 440-fold increased inhibitory activity compared to their non-boronated counterparts.
Mechanism of Action
The mechanism by which methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Compounds
Furan-Based Boronic Acids
(a) (5-Methylfuran-2-yl)boronic Acid (CAS 62306-79-0)
- Structure : Lacks the methoxycarbonyl group but retains the methyl substituent on the furan ring.
- Reactivity : Reduced electron-withdrawing effects compared to the target compound, leading to slower Suzuki coupling kinetics .
- Applications: Primarily used in synthesizing non-polar biaryl structures.
(b) (5-(Ethoxycarbonyl)furan-2-yl)boronic Acid (CAS 1150114-44-5)
- Structure : Ethoxycarbonyl group replaces methoxycarbonyl at position 3.
- Reactivity : The ethoxy group increases lipophilicity, altering solubility and reaction yields in polar solvents .
- Biological Activity : Less potent against MbtI (IC50 > 50 µM) due to reduced electronic stabilization .
(c) (5-(Hydroxymethyl)furan-2-yl)boronic Acid (CAS 1256355-56-2)
Phenyl-Based Boronic Acids
(a) 2-Methoxycarbonylphenylboronic Acid (CAS 374538-03-1)
- Structure : Phenyl ring with methoxycarbonyl at position 2.
(b) (5-(Methoxycarbonyl)-2-methylphenyl)boronic Acid (CAS 876189-18-3)
Thiophene-Based Boronic Acids
(a) [5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS 26076-46-0)
Structural and Functional Comparison Table
Key Research Findings
- Electronic Effects : The methoxycarbonyl group in this compound stabilizes the transition state in Suzuki reactions, improving yields compared to ethyl or hydroxymethyl analogs .
- Steric Influence : The 2-methyl group minimizes undesired byproducts in cross-couplings, a feature absent in phenyl-based analogs .
- Biological Potency : Derivatives of the target compound show superior MbtI inhibition over thiophene or phenyl analogs, underscoring furan’s role in enzyme binding .
Biological Activity
[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug discovery and development. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Boronic acids have been investigated for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 32 µM |
| Candida albicans | 64 µM |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of boronic acids has been extensively studied. Research indicates that this compound may inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate that this compound is effective in inhibiting cancer cell proliferation, with the lowest activity observed against prostate cancer cells.
Enzyme Inhibition
Boronic acids are recognized for their ability to act as enzyme inhibitors. Studies have shown that this compound can inhibit certain enzymes involved in disease pathways.
Table 3: Enzyme Inhibition by this compound
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Carbonic Anhydrase | 45 |
| Proteasome | 60 |
The inhibition percentages suggest that this compound may serve as a lead for developing new therapeutics targeting these enzymes.
Case Studies
- Antimicrobial Efficacy : A study evaluating several boronic acid derivatives found that this compound exhibited significant antibacterial activity against MRSA strains, making it a candidate for further development in treating resistant infections .
- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in prostate cancer models, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acid precursors with halogenated furan derivatives. Key parameters include temperature (60–80°C), solvent (THF or dioxane), and base (Na₂CO₃ or K₂CO₃) to stabilize the boronate intermediate. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires careful control of stoichiometry and exclusion of moisture .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) to verify the boronic acid moiety (δ ~7–8 ppm for aromatic protons) and methoxycarbonyl group (δ ~3.8 ppm for OCH₃). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while FT-IR identifies B-O stretching (~1350 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl or heteroaryl systems. The methoxycarbonyl substituent enhances solubility and serves as a directing group in regioselective functionalization. Applications include synthesizing bioactive molecules, polymers, and ligands for catalysis .
Advanced Research Questions
Q. How do electronic effects of the methoxycarbonyl group influence the reactivity of the boronic acid in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, increasing its electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the methylfuran backbone may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies mitigate hydrolysis or protodeboronation of this boronic acid during storage or reactions?
- Methodological Answer : Stabilization methods include:
- Storing under inert atmosphere (N₂/Ar) at –20°C.
- Using anhydrous solvents (e.g., THF) and molecular sieves.
- Adding Lewis bases (e.g., NEt₃) to suppress protodeboronation.
Kinetic studies show hydrolysis rates increase at pH > 7, necessitating buffered conditions (pH 5–6) .
Q. How does this compound interact with biological targets, and what are its limitations in medicinal chemistry?
- Methodological Answer : The boronic acid moiety can form reversible covalent bonds with serine proteases or diols, enabling enzyme inhibition (e.g., proteasome inhibitors). However, poor membrane permeability and metabolic instability (e.g., oxidation of the furan ring) limit in vivo efficacy. Prodrug strategies (e.g., esterification of the boronic acid) are under investigation .
Q. What analytical techniques resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Orthogonal validation methods include:
- Surface plasmon resonance (SPR) for binding affinity.
- X-ray crystallography to confirm target engagement.
- Comparative COMPARE analysis (NCI-60 screening) to assess mechanistic differences .
Data Contradictions and Resolution
Q. Why do some studies report high catalytic efficiency with this compound, while others observe low yields?
- Analysis : Contradictions stem from substrate-specific steric effects and catalyst loading. For example, electron-deficient aryl halides couple efficiently, but bulky substrates (e.g., ortho-substituted halides) show reduced reactivity. Screening palladium ligands (e.g., SPhos vs. XPhos) can address this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
